Cas no 2034342-92-0 (N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide)

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide is a heterocyclic compound featuring a pyrazole-thiophene core linked to a furan-3-carboxamide moiety. Its molecular structure combines multiple pharmacophores, making it a versatile intermediate for medicinal chemistry and drug discovery. The presence of dimethylpyrazole and thiophene groups enhances its potential for binding to biological targets, while the furan carboxamide moiety contributes to solubility and synthetic flexibility. This compound is particularly valuable for researchers exploring novel bioactive molecules, offering a balanced profile of reactivity and stability. Its well-defined structure allows for precise modifications, facilitating the development of derivatives with tailored properties for therapeutic or material science applications.
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide structure
2034342-92-0 structure
Product name:N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide
CAS No:2034342-92-0
MF:C16H17N3O2S
MW:315.390082120895
CID:5333803

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)furan-3-carboxamide
    • N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]furan-3-carboxamide
    • N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide
    • Inchi: 1S/C16H17N3O2S/c1-11-8-12(2)19(18-11)14(15-4-3-7-22-15)9-17-16(20)13-5-6-21-10-13/h3-8,10,14H,9H2,1-2H3,(H,17,20)
    • InChI Key: PNADIQQHROCUQZ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(CNC(C1=COC=C1)=O)N1C(C)=CC(C)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 396
  • XLogP3: 2.4
  • Topological Polar Surface Area: 88.3

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6519-3816-40mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide
2034342-92-0
40mg
$140.0 2023-09-08
Life Chemicals
F6519-3816-2mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide
2034342-92-0
2mg
$59.0 2023-09-08
Life Chemicals
F6519-3816-2μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide
2034342-92-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6519-3816-30mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide
2034342-92-0
30mg
$119.0 2023-09-08
Life Chemicals
F6519-3816-50mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide
2034342-92-0
50mg
$160.0 2023-09-08
Life Chemicals
F6519-3816-20μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide
2034342-92-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6519-3816-4mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide
2034342-92-0
4mg
$66.0 2023-09-08
Life Chemicals
F6519-3816-1mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide
2034342-92-0
1mg
$54.0 2023-09-08
Life Chemicals
F6519-3816-10mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide
2034342-92-0
10mg
$79.0 2023-09-08
Life Chemicals
F6519-3816-100mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide
2034342-92-0
100mg
$248.0 2023-09-08

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide Related Literature

Additional information on N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide

Introduction to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl-2-(thiophen-2-yl)ethyl)furan-3-carboxamide (CAS No. 2034342-92-0)

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)furan-3-carboxamide, identified by its CAS number 2034342-92-0, is a compound that has garnered significant attention in the field of chemical and biomedical research. This molecule, characterized by its intricate structural framework, combines elements of heterocyclic chemistry with functional groups that suggest potential applications in pharmaceutical development. The presence of both pyrazole and thiophene rings in its structure imparts unique electronic and steric properties, making it a subject of interest for synthetic chemists and medicinal researchers.

The compound's structure consists of a central furan ring connected to an amide group, which is further substituted with an ethyl chain. This ethyl chain itself is dual-substituted, featuring a 3,5-dimethyl-1H-pyrazol-1-yl moiety at one end and a thiophen-2-yl group at the other. Such a design allows for multiple points of interaction with biological targets, which is a key consideration in drug discovery. The pyrazole ring, known for its stability and bioisosteric properties with piperazine, often serves as a scaffold in medicinal chemistry due to its ability to modulate enzyme activity and receptor binding.

The thiophene component adds another layer of complexity to the molecule. Thiophenes are aromatic heterocycles that are widely prevalent in natural products and pharmaceuticals. Their incorporation into drug candidates can enhance binding affinity and selectivity by virtue of their ability to engage in π-stacking interactions and hydrogen bonding. In recent years, there has been a surge in the exploration of thiophene-based compounds for their potential applications in treating various diseases, including neurological disorders and cancer.

One of the most compelling aspects of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)furan-3-carboxamide is its potential as a lead compound for further derivatization. The structural motifs present in this molecule—pyrazole, thiophene, and furan—have been extensively studied for their pharmacological properties. Researchers have demonstrated that modifications at these positions can significantly alter the biological activity of the compound. For instance, variations in the substitution pattern of the pyrazole ring have been shown to influence its binding affinity to target proteins.

In the realm of medicinal chemistry, the development of novel scaffolds is crucial for overcoming resistance mechanisms and improving therapeutic outcomes. The combination of pyrazole and thiophene in this compound offers a promising starting point for designing molecules with enhanced efficacy and reduced side effects. The amide group not only provides a site for further functionalization but also contributes to the molecule's solubility and bioavailability.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. These molecules often exhibit unique pharmacological profiles that make them attractive candidates for therapeutic intervention. The pyrazole-thiophene-furan triad present in N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)furan-3-carboxamide aligns well with this trend. Researchers have been exploring similar structures for their potential applications in treating inflammatory diseases, infectious diseases, and even neurodegenerative disorders.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the pyrazole ring typically involves condensation reactions between hydrazine derivatives and α-haloketones or α-bromoaldehydes. The thiophene moiety can be incorporated through cyclization reactions or by cross-coupling techniques such as Suzuki or Buchwald-Hartwig couplings. The final step involves forming the amide bond between the furan carboxylic acid derivative and an amine-bearing side chain.

The use of computational methods has become increasingly important in the design and optimization of such complex molecules. Molecular modeling techniques can predict how N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)furan-3-carboxamide will interact with biological targets at the atomic level. These insights can guide synthetic chemists in making informed decisions about which structural modifications are most likely to improve biological activity.

In conclusion, N-[2-(3,5-dimethyl-1H-pyrazol-1-yll)-2-(thiophen-l-l)-ethyl)furan-S-carboxamide (CAS No. 20343429~) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features—comprising pyrazole, thiophene, and furan rings—make it a valuable scaffold for developing new drugs targeting various diseases. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely that N-[Z -(S,S-dimethyl-lH-pyrozol-l-IYI)-Z -(thiophen-Z-IYI)ethyllfuran-S-carboxamide will play an important role in future therapeutic strategies.

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